molecular formula C18H25NO6 B12274537 Z-Asp-OMPe

Z-Asp-OMPe

Cat. No.: B12274537
M. Wt: 351.4 g/mol
InChI Key: RKDCVTKHJTWHHE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp-OMPe involves the protection of the aspartic acid side chain with a 3-methyl-pent-3-yl group. This bulky protecting group offers significant protection against aspartimide formation . The synthesis typically involves the following steps:

    Protection of the α-amino group: The α-amino group of aspartic acid is protected using Fmoc (9-fluorenylmethyloxycarbonyl) chloride.

    Protection of the β-carboxyl group: The β-carboxyl group is protected with a 3-methyl-pent-3-yl ester.

    Coupling reactions: The protected aspartic acid derivative is then used in peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesizers that allow for the parallel synthesis of multiple peptides .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-OMPe undergoes various chemical reactions, including:

    Substitution reactions: The protecting groups can be selectively removed under acidic or basic conditions.

    Coupling reactions: It can be coupled with other amino acids to form peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with minimized aspartimide formation, ensuring higher purity and yield .

Scientific Research Applications

Z-Asp-OMPe is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism by which Z-Asp-OMPe exerts its effects is through the protection of the aspartic acid side chain. The bulky 3-methyl-pent-3-yl group prevents the formation of aspartimide, a cyclic by-product that can interfere with peptide synthesis. This protection ensures the integrity of the peptide chain during synthesis .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(3S)-4-(3-methylpentan-3-yloxy)-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C18H25NO6/c1-4-18(3,5-2)25-16(22)14(11-15(20)21)19-17(23)24-12-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1

InChI Key

RKDCVTKHJTWHHE-AWEZNQCLSA-N

Isomeric SMILES

CCC(C)(CC)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)(CC)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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